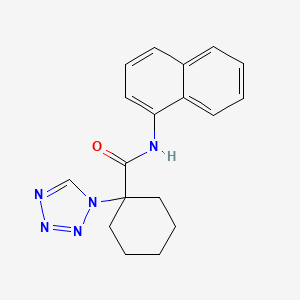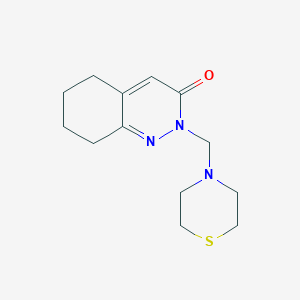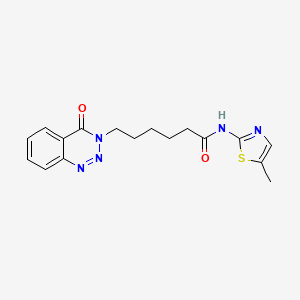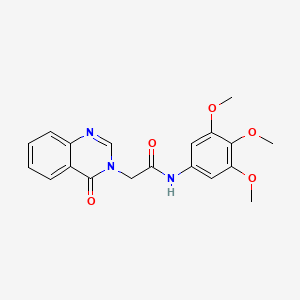
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that features a naphthalene ring, a tetrazole ring, and a cyclohexane carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Naphthalene Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the tetrazole ring.
Formation of the Cyclohexanecarboxamide Group: This could involve the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Unique due to the combination of naphthalene, tetrazole, and cyclohexane carboxamide groups.
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexane carboxamide.
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of cyclohexane.
Uniqueness
This compound is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H19N5O/c24-17(18(11-4-1-5-12-18)23-13-19-21-22-23)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,24) |
InChI Key |
SGRIVJVUSHKOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC3=CC=CC=C32)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate](/img/structure/B11018477.png)
![[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018488.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11018490.png)

![trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11018492.png)

![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11018499.png)


